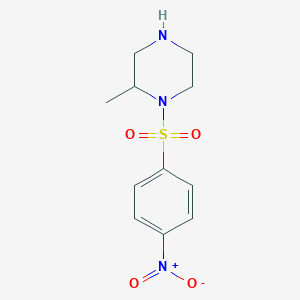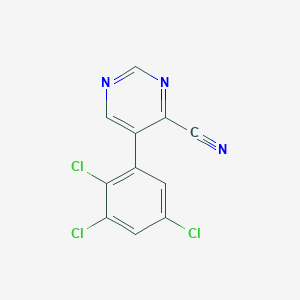![molecular formula C10H15N3O B13082162 7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13082162.png)
7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid, halogenation with bromine or chlorine, and formylation with formic acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings.
Aplicaciones Científicas De Investigación
7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cell proliferation and inflammation .
Comparación Con Compuestos Similares
Pyrazolo[3,4-d]pyrimidine: Known for its cytotoxic activities against cancer cells.
Pyrazolo[4,3-e][1,2,4]triazine: Investigated for its potential as an anti-inflammatory agent.
Uniqueness: 7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its oxolane ring enhances its solubility and stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H15N3O |
|---|---|
Peso molecular |
193.25 g/mol |
Nombre IUPAC |
7-(oxolan-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H15N3O/c1-4-11-10-2-5-12-13(10)9(1)8-3-6-14-7-8/h2,5,8-9,11H,1,3-4,6-7H2 |
Clave InChI |
NIJJCZPPRXTOKB-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=CC=NN2C1C3CCOC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


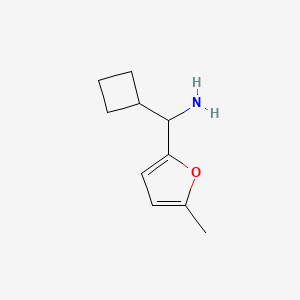
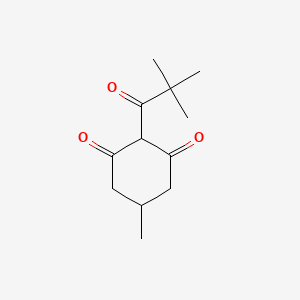
![tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13082089.png)
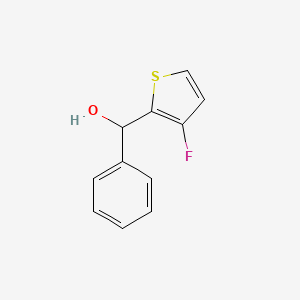
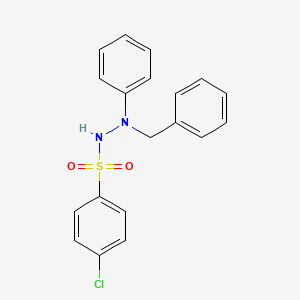
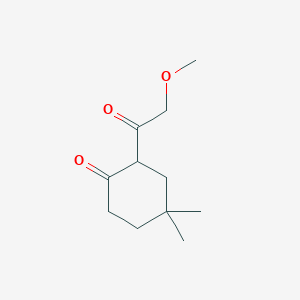
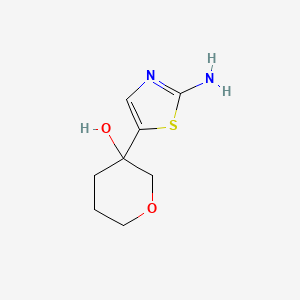
![1-[(3-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13082118.png)

